2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline
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Overview
Description
2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is a complex organic compound with the molecular formula C19H15F2N3 It is characterized by the presence of a quinoxaline ring fused with a dihydroisoquinoline moiety, which is further substituted with difluoro and dimethyl groups
Preparation Methods
The synthesis of 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline scaffold: This can be achieved through a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization.
Introduction of the difluoro and dimethyl groups: This step involves the selective fluorination and methylation of the dihydroisoquinoline intermediate.
Coupling with quinoxaline: The final step is the coupling of the modified dihydroisoquinoline with quinoxaline under suitable reaction conditions, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Scientific Research Applications
2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in oxidative stress and inflammatory pathways. It can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dihydroisoquinoline derivatives: These compounds have the dihydroisoquinoline scaffold but lack the quinoxaline ring, resulting in different reactivity and applications.
Fluorinated organic compounds: These compounds contain fluorine atoms, which impart unique properties such as increased stability and lipophilicity
Properties
CAS No. |
2098549-47-2 |
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Molecular Formula |
C19H15F2N3 |
Molecular Weight |
323.3 |
Purity |
95 |
Origin of Product |
United States |
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